N-(tert-butylamino)cyclopropanecarboximidamide
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Overview
Description
N-(tert-butylamino)cyclopropanecarboximidamide is a versatile small molecule scaffold used in various scientific research applications It is known for its unique chemical structure, which includes a cyclopropane ring and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylamino)cyclopropanecarboximidamide typically involves the reaction of cyclopropanecarboximidamide with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropanecarboximidamide and tert-butylamine, with solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylamino)cyclopropanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce cyclopropanecarboximidamide derivatives with altered functional groups.
Scientific Research Applications
N-(tert-butylamino)cyclopropanecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butylamino)cyclopropanecarboximidamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylamino)cyclopropanecarboxamide
- N-(tert-butylamino)cyclopropanecarboxylate
- N-(tert-butylamino)cyclopropanecarboxylic acid
Uniqueness
N-(tert-butylamino)cyclopropanecarboximidamide is unique due to its combination of a cyclopropane ring and a tert-butylamino group This structure imparts specific chemical properties and reactivity, making it a valuable scaffold for the synthesis of complex molecules
Properties
Molecular Formula |
C8H17N3 |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
N'-(tert-butylamino)cyclopropanecarboximidamide |
InChI |
InChI=1S/C8H17N3/c1-8(2,3)11-10-7(9)6-4-5-6/h6,11H,4-5H2,1-3H3,(H2,9,10) |
InChI Key |
LGBTVKTVHNRUOE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)N/N=C(/C1CC1)\N |
Canonical SMILES |
CC(C)(C)NN=C(C1CC1)N |
Origin of Product |
United States |
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